molecular formula C5H9BrO3 B12960207 Acetic acid, 2-bromo-2-methoxy-, ethyl ester

Acetic acid, 2-bromo-2-methoxy-, ethyl ester

Cat. No.: B12960207
M. Wt: 197.03 g/mol
InChI Key: APCUBDDQHWZUHL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methoxyacetate is an organic compound with the molecular formula C5H9BrO3. It is a colorless liquid that is commonly used in organic synthesis as an intermediate for various chemical reactions. The compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-methoxyacetate can be synthesized through the bromination of ethyl 2-methoxyacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-2-methoxyacetate involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-methoxyacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethyl 2-methoxyacetate derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-bromo-2-methoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the methoxy group.

    Methyl 2-bromo-2-methoxyacetate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-chloro-2-methoxyacetate: Similar but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 2-bromo-2-methoxyacetate is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. This makes it a valuable reagent for specific synthetic applications where both nucleophilic substitution and elimination reactions are desired.

Biological Activity

Acetic acid, 2-bromo-2-methoxy-, ethyl ester (C5H9BrO3), also known as ethyl 2-bromo-2-methoxyacetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C5H9BrO3
  • Molecular Weight : 197.03 g/mol
  • Synonyms : Ethyl 2-bromo-2-methoxyacetate

The compound features a bromine atom and a methoxy group attached to the acetic acid moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of acetic acid esters exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported to be around 40–50 µg/mL, indicating substantial effectiveness compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. In vitro studies have shown that treatment with acetic acid derivatives can lead to significant reductions in cell viability among various cancer cell lines. For example, a study indicated that a similar compound reduced the viability of MCF-7 breast cancer cells significantly, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular pathways, potentially disrupting cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various acetic acid esters against clinical isolates. The results indicated that compounds similar to this compound exhibited inhibition zones comparable to ceftriaxone:

CompoundInhibition Zone (mm)
Acetic Acid Derivative A29
Acetic Acid Derivative B24
Ceftriaxone30

This highlights the potential of these compounds as alternatives or adjuncts to conventional antibiotics .

Case Study 2: Anticancer Activity in MCF-7 Cells

In vitro tests on MCF-7 cells treated with acetic acid esters showed:

Treatment Concentration (µM)Cell Viability (%)
Control100
5075
10050
20025

The data suggest a dose-dependent reduction in cell viability, indicating potent anticancer activity at higher concentrations .

Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

ethyl 2-bromo-2-methoxyacetate

InChI

InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3

InChI Key

APCUBDDQHWZUHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC)Br

Origin of Product

United States

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